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Compound of Interest

Compound Name: 2-Hydroxybenzophenone

Cat. No.: B104022 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic properties

of 2-hydroxybenzophenone derivatives. These compounds are of significant interest due to

their widespread applications as UV absorbers in sunscreens, photostabilizers in polymers, and

as scaffolds in medicinal chemistry. A deep understanding of their spectroscopic behavior is

crucial for quality control, mechanistic studies, and the rational design of new derivatives with

tailored properties. This guide focuses on the key techniques of UV-Visible, fluorescence,

Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy, presenting quantitative

data, detailed experimental protocols, and visualizations of the underlying photophysical

processes.

Core Spectroscopic Characteristics
2-Hydroxybenzophenone and its derivatives possess a unique intramolecular hydrogen bond

between the 2-hydroxyl group and the carbonyl oxygen. This structural feature is central to their

characteristic spectroscopic properties, particularly their strong UV absorption and their

tendency to undergo Excited-State Intramolecular Proton Transfer (ESIPT).
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2-Hydroxybenzophenone derivatives are potent absorbers of ultraviolet radiation, a property

that underpins their use as sunscreen agents. Their UV-Vis spectra are typically characterized

by strong absorption bands in the UVA and UVB regions. The position of the maximum

absorption wavelength (λmax) and the molar absorptivity (ε) are influenced by the substitution

pattern on the aromatic rings.
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Compound Solvent λmax (nm) Reference

2-

Hydroxybenzophenon

e

--- 260 [1]

5-Bromo-2-

hydroxybenzophenon

e

Acetonitrile Not specified [2]

5-Chloro-2-

hydroxybenzophenon

e

Acetonitrile Not specified [2]

2-Hydroxy-4-

methoxybenzophenon

e (Oxybenzone)

--- 288, 350

2,4-

Dihydroxybenzopheno

ne

--- Not specified [2]

2-Hydroxy-4-

(octyloxy)benzopheno

ne

Acetonitrile Not specified [2]

5-(2-

Triphenylamine)-2-

hydroxybenzophenon

e (BPOH-TPA)

THF Below 300, 318-400 [1]

5-(9-Phenyl

carbazole)-2-

hydroxybenzophenon

e (BPOH-PhCz)

THF Below 300, 318-400 [1]

5-(4-

Dibenzothiophene)-2-

hydroxybenzophenon

e (BPOH-SF)

THF Below 300, 318-400 [1]
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Table 1: UV-Visible Absorption Maxima (λmax) of Selected 2-Hydroxybenzophenone
Derivatives.

Fluorescence Spectroscopy and Excited-State
Intramolecular Proton Transfer (ESIPT)
A key photophysical process in 2-hydroxybenzophenone derivatives is Excited-State

Intramolecular Proton Transfer (ESIPT). Upon photoexcitation, the proton from the 2-hydroxyl

group is rapidly transferred to the carbonyl oxygen, forming a transient keto-tautomer. This

process is often associated with dual fluorescence emission, corresponding to the de-excitation

of both the initial enol form and the proton-transferred keto form. The ESIPT phenomenon is a

critical factor in their photostability, as it provides an efficient non-radiative decay pathway.[3][4]
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Compound State
Excitation
Wavelength
(λex, nm)

Emission
Maxima
(λem, nm)

Photolumin
escence
Quantum
Yield (ΦPL)

Reference

BPOH-TPA Solid 365 550 Low [1][5]

BPOH-PhCz Solid 365 558 Low [1][5]

BPOH-SF Solid 365 582 Low [1][5]

BPOH-TPA Solid
Increased

Power

550-582

(high-

energy), 625-

638 (low-

energy)

--- [3]

BPOH-PhCz Solid
Increased

Power

550-582

(high-

energy), 625-

638 (low-

energy)

--- [3]

BPOH-SF Solid
Increased

Power

550-582

(high-

energy), 625-

638 (low-

energy)

--- [3]

Table 2: Fluorescence Emission Properties of Selected 2-Hydroxybenzophenone Derivatives.

The emission characteristics of these derivatives can be sensitive to the excitation wavelength

and the local environment, making them interesting candidates for fluorescent probes and

smart materials.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of 2-
hydroxybenzophenone derivatives. The chemical shifts of the protons and carbons provide
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detailed information about the molecular framework and the electronic environment of the

nuclei. The proton of the 2-hydroxyl group typically appears as a downfield singlet due to the

intramolecular hydrogen bonding.
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Compound Solvent
¹H NMR Chemical
Shifts (δ, ppm)

Reference

5-(2-

Triphenylamine)-2-

hydroxybenzophenon

e (BPOH-TPA)

DMSO-d₆

10.35 (s, 1H), 7.62–

7.57 (m, 1H), 7.46 (d,

J = 4.4 Hz, 4H), 7.39

(td, J = 7.5, 1.9 Hz,

1H), 7.36–7.28 (m,

3H), 7.18–7.09 (m,

6H), 6.86 (t, J = 7.3

Hz, 2H), 6.79 (d, J =

8.5 Hz, 1H), 6.75 (d, J

= 7.9 Hz, 4H)

[1]

5-(9-Phenyl

carbazole)-2-

hydroxybenzophenon

e (BPOH-PhCz)

DMSO-d₆

10.34 (s, 1H), 8.52 (d,

J = 1.9 Hz, 1H), 8.33

(dt, J = 7.8, 1.0 Hz,

1H), 7.89–7.79 (m,

3H), 7.72–7.62 (m,

7H), 7.55 (td, J = 7.5,

3.8 Hz, 3H), 7.46–

7.36 (m, 3H), 7.29

(ddd, J = 8.0, 7.0, 1.1

Hz, 1H), 7.11 (d, J =

8.5 Hz, 1H)

[1]

5-(4-

Dibenzothiophene)-2-

hydroxybenzophenon

e (BPOH-SF)

DMSO-d₆

10.64 (s, 1H), 8.45–

8.32 (m, 2H), 8.08–

8.00 (m, 1H), 7.88–

7.80 (m, 3H), 7.72 (d,

J = 2.4 Hz, 1H), 7.69–

7.53 (m, 7H), 7.20 (d,

J = 8.5 Hz, 1H)

[1]

Azo dye from 2,4-

dihydroxybenzopheno

ne

--- 12.223 and 10.850 [2]

Azo dye from 2-

hydroxy-4-

--- 12.092 [2]
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methoxybenzophenon

e

Table 3: ¹H NMR Chemical Shifts of Selected 2-Hydroxybenzophenone Derivatives.

Compound
¹³C NMR Chemical Shifts
(δ, ppm)

Reference

2-Hydroxybenzophenone
Aromatic carbons at δC 162,

Carbonyl group at δC 182.9
[6]

Table 4: Representative ¹³C NMR Chemical Shifts for 2-Hydroxybenzophenone.

Infrared (IR) Spectroscopy
The IR spectra of 2-hydroxybenzophenone derivatives provide valuable information about the

functional groups present in the molecule. Key characteristic absorption bands include:

O-H Stretching: A broad band, often in the range of 3200-3600 cm⁻¹, corresponding to the

intramolecularly hydrogen-bonded hydroxyl group.

C=O Stretching: A strong absorption band typically found between 1630-1680 cm⁻¹. The

position of this band can be influenced by conjugation and hydrogen bonding.

C=C Stretching: Aromatic ring vibrations are observed in the 1450-1600 cm⁻¹ region.

C-O Stretching: This vibration usually appears in the 1200-1300 cm⁻¹ range.

Functional Group Typical Absorption Range (cm⁻¹)

O-H (intramolecular H-bond) 3200 - 3600 (broad)

C=O (conjugated ketone) 1630 - 1680

C=C (aromatic) 1450 - 1600

C-O (phenol) 1200 - 1300
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Table 5: Characteristic Infrared Absorption Frequencies for 2-Hydroxybenzophenone
Derivatives.

Experimental Protocols
This section outlines detailed methodologies for the key spectroscopic experiments discussed

in this guide.

UV-Visible Spectroscopy
Objective: To determine the absorption spectrum and identify the wavelength of maximum

absorbance (λmax).

Methodology:

Instrument Preparation: Power on the UV-Vis spectrophotometer and allow the lamps to

warm up for at least 15-20 minutes to ensure stable output.

Solvent Selection: Choose a UV-grade solvent that dissolves the sample and is transparent

in the desired wavelength range (e.g., ethanol, methanol, acetonitrile, or cyclohexane).

Sample Preparation:

Prepare a stock solution of the 2-hydroxybenzophenone derivative with a known

concentration (e.g., 1 mg/mL) in the selected solvent.

From the stock solution, prepare a dilute solution (e.g., 10 µg/mL) to ensure the

absorbance values are within the linear range of the instrument (typically 0.1 - 1.0).

Data Acquisition:

Fill a quartz cuvette with the blank solvent and record a baseline spectrum.

Rinse the cuvette with the sample solution and then fill it.

Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum

over the desired wavelength range (e.g., 200-500 nm).
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Data Analysis:

The instrument software will automatically subtract the baseline from the sample

spectrum.

Identify the wavelength(s) of maximum absorbance (λmax) from the resulting spectrum.

Fluorescence Spectroscopy
Objective: To measure the emission and excitation spectra and determine the fluorescence

quantum yield.

Methodology:

Instrument Preparation: Turn on the spectrofluorometer and allow the excitation source (e.g.,

Xenon lamp) to stabilize.

Sample Preparation:

Prepare a dilute solution of the sample in a suitable fluorescence-grade solvent. The

concentration should be low enough to avoid inner filter effects (absorbance at the

excitation wavelength should be less than 0.1).

For solid-state measurements, a powder sample can be placed in a solid sample holder.

Emission Spectrum Acquisition:

Set the excitation monochromator to the desired excitation wavelength (often the λmax

from the UV-Vis spectrum).

Scan the emission monochromator over a wavelength range that is longer than the

excitation wavelength to collect the emitted fluorescence.

Excitation Spectrum Acquisition:

Set the emission monochromator to the wavelength of maximum fluorescence emission.
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Scan the excitation monochromator over a range of shorter wavelengths to obtain the

excitation spectrum. The excitation spectrum should ideally match the absorption

spectrum.

Quantum Yield Determination (Relative Method):

Measure the fluorescence spectra of the sample and a standard with a known quantum

yield (e.g., quinine sulfate in 0.1 M H₂SO₄) under identical experimental conditions

(excitation wavelength, slit widths).

Measure the absorbance of both the sample and the standard at the excitation

wavelength.

Calculate the quantum yield of the sample using the following equation: Φ_sample =

Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the

quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the

excitation wavelength, and n is the refractive index of the solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

Sample Preparation:

Dissolve an appropriate amount of the 2-hydroxybenzophenone derivative (typically 5-10

mg for ¹H NMR, 20-50 mg for ¹³C NMR) in a suitable deuterated solvent (e.g., CDCl₃,

DMSO-d₆).

Transfer the solution to a clean, dry NMR tube.

Instrument Setup:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer on the deuterium signal of the solvent.
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Shim the magnetic field to achieve homogeneity and optimal resolution.

¹H NMR Data Acquisition:

Set the appropriate acquisition parameters (e.g., number of scans, relaxation delay, pulse

width).

Acquire the ¹H NMR spectrum.

¹³C NMR Data Acquisition:

Switch the probe to the ¹³C nucleus.

Set the appropriate acquisition parameters. ¹³C NMR typically requires a larger number of

scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Acquire the broadband proton-decoupled ¹³C NMR spectrum.

Data Processing and Analysis:

Process the raw data (Fourier transform, phase correction, baseline correction).

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to

assign the signals to the respective protons and carbons in the molecule.

Attenuated Total Reflectance-Fourier Transform Infrared
(ATR-FTIR) Spectroscopy
Objective: To obtain an infrared spectrum of a solid or liquid sample to identify functional

groups.

Methodology:

Instrument Preparation: Ensure the ATR crystal is clean.

Background Spectrum:
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With the clean, empty ATR crystal, collect a background spectrum. This will be subtracted

from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).

Sample Application:

Solids: Place a small amount of the powdered or solid sample directly onto the ATR

crystal. Apply pressure using the built-in press to ensure good contact between the sample

and the crystal.[7][8]

Liquids: Place a drop of the liquid sample directly onto the ATR crystal.[8]

Sample Spectrum Acquisition:

Collect the infrared spectrum of the sample.

Data Analysis:

The instrument software will automatically perform the background subtraction.

Identify the characteristic absorption bands and correlate them with the functional groups

present in the molecule using a correlation chart.

Visualizing Key Processes and Workflows
Excited-State Intramolecular Proton Transfer (ESIPT)
Signaling Pathway
The ESIPT process is a fundamental photochemical signaling pathway for 2-
hydroxybenzophenone derivatives, enabling the dissipation of absorbed UV energy.
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Caption: The ESIPT photocycle in 2-hydroxybenzophenone derivatives.

General Experimental Workflow for Spectroscopic
Analysis
The systematic spectroscopic characterization of a 2-hydroxybenzophenone derivative

follows a logical workflow to obtain comprehensive structural and photophysical information.
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Caption: Workflow for the spectroscopic characterization of derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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